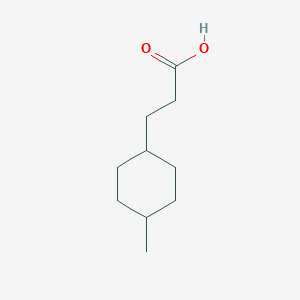

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid

Description

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a trans-4-methylcyclohexyl group attached to the propanoic acid backbone. This compound’s structure confers unique physicochemical properties, including increased lipophilicity compared to linear-chain analogs, which may enhance membrane permeability and bioavailability.

Properties

IUPAC Name |

3-(4-methylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDNSPVJDDSZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278425 | |

| Record name | trans-4-Methylcyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324795-76-8 | |

| Record name | trans-4-Methylcyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid typically involves the following steps:

Cyclohexane Derivatization: The starting material, cyclohexane, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 4-position.

Propanoic Acid Introduction: The methylcyclohexane derivative is then subjected to a carboxylation reaction to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-((1r,4r)-4-Methylcyclohexyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-[4-[[trans-4-(Aminomethyl)cyclohexyl]carbonyloxy]phenyl]propanoic Acid Hydrochloride

- Structure: Features a trans-4-aminomethylcyclohexyl group linked via an ester to phenylpropanoic acid.

- Molecular Weight: 341.8 g/mol, significantly higher than the target compound due to the phenyl and aminomethyl groups.

- Hydrogen Bonding: 3 H-bond donors and 5 acceptors, enhancing solubility in polar solvents compared to the non-polar 4-methylcyclohexyl analog .

- Application : Used as a synthetic intermediate in drug development, highlighting the role of cyclohexyl substituents in modulating pharmacokinetics .

Alkyl Esters of 3-(3-Amino-4-{[(1R,5R)-3,3,5-Trimethylcyclohexyl]amino}phenyl)propanoic Acid

- Structure : Incorporates a 3,3,5-trimethylcyclohexylamine group, introducing steric hindrance and chiral centers.

- Synthesis : Prepared via multistep routes (e.g., reduction and thiourea coupling), emphasizing the complexity of cyclohexyl-substituted derivatives compared to simpler analogs .

- Activity : Designed as IDH1 R132H inhibitors for cancer therapy, demonstrating the pharmacological relevance of cyclohexyl modifications .

Aromatic and Heterocyclic Propanoic Acids

3-(4-Hydroxy-3-Methoxyphenyl)propanoic Acid

- Structure : Phenyl ring with hydroxy and methoxy substituents instead of cyclohexyl.

- Physicochemical Properties: Lower molecular weight (≈196 g/mol) and higher polarity due to phenolic groups, leading to reduced lipophilicity (logP ≈1.5) compared to cyclohexyl analogs.

- Biological Activity : Isolated from Lysimachia congestiflora, this compound showed moderate antimycobacterial activity (MIC₅₀ = 58.5 μg/mL), suggesting substituent-dependent bioactivity .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

- Structure : Features a para-trifluoromethylphenyl group.

- Crystal Packing: Forms inversion dimers via O–H⋯O hydrogen bonds, a property absent in non-aromatic analogs.

- Acidity : The electron-withdrawing CF₃ group increases acidity (pKa ≈2.8), enhancing reactivity in esterification or amidation reactions .

Bicyclic Propanoic Acid Derivatives

Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid

- Structure : Bicyclo[2.2.1]heptane (bornyl) core with ester or amine linkages.

- Melting Points : Higher melting points (84.5–136.7°C) compared to cyclohexyl analogs due to rigid bicyclic frameworks .

- Antidiabetic Potential: Demonstrated in vivo activity, underscoring the impact of bicyclic moieties on target engagement .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Cyclohexyl groups enhance lipophilicity and metabolic stability, while aromatic substituents (e.g., CF₃, OH) modulate acidity and solubility.

- Synthetic Complexity : Cyclohexyl derivatives often require multistep syntheses, as seen in IDH1 inhibitor preparation , whereas simpler aryl analogs are more accessible .

- Biological Relevance: Bicyclic and sterically hindered analogs (e.g., bornyl derivatives) exhibit pronounced bioactivity, suggesting conformational rigidity improves target binding .

Biological Activity

3-((1R,4R)-4-Methylcyclohexyl)propanoic acid is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a propanoic acid moiety, which contributes to its unique biological properties. Its molecular formula is C₁₁H₁₈O₂, and it exists as a chiral molecule, which may influence its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that 3-((1R,4R)-4-Methylcyclohexyl)propanoic acid exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects in vitro. Studies suggest that it may enhance neuronal survival under stress conditions, indicating a possible role in preventing neurodegeneration. The specific pathways involved in this neuroprotection require further investigation.

3. Antifungal Activity

In addition to antibacterial properties, 3-((1R,4R)-4-Methylcyclohexyl)propanoic acid has demonstrated antifungal activity against strains such as Candida albicans. This broad spectrum of activity underscores its potential utility in treating various infections.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzymes : It may modulate enzyme activities that influence metabolic pathways.

- Receptors : Potential interactions with neurotransmitter receptors could affect neurotransmission and contribute to its neuroprotective effects.

- Signal Transduction Pathways : The compound may influence cellular signaling processes, impacting various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activities of 3-((1R,4R)-4-Methylcyclohexyl)propanoic acid:

- A study examining its antimicrobial efficacy found promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

- Neuroprotective assays indicated that the compound could help maintain neuronal integrity under oxidative stress conditions, which is crucial for developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid, and what are their respective yields and limitations?

- Methodology : The synthesis typically involves cyclohexane ring functionalization followed by coupling with a propanoic acid moiety. For example, stereoselective alkylation of 4-methylcyclohexanol derivatives under palladium catalysis can yield the desired stereoisomer. Yields (60-75%) depend on solvent polarity and reaction temperature. Limitations include competing elimination side reactions, which require careful control of base strength and reaction time .

Q. Which analytical techniques are recommended for characterizing 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

- Methodology :

- NMR (1H, 13C) : Confirm stereochemistry and substituent positions by comparing chemical shifts to analogous cyclohexylpropanoic acids .

- HPLC-UV/MS : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. Monitor for diastereomeric impurities (retention time shifts of 0.5-1.2 min) .

- Melting Point Analysis : Compare to literature values (e.g., 145-148°C for pure (1r,4r) isomer) to verify crystallinity .

Q. What are the key impurities to monitor during the synthesis of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

- Methodology : Common impurities include:

- Diastereomers : Result from incomplete stereocontrol during cyclohexane ring functionalization. Detect via chiral HPLC .

- Oxidation Byproducts : Monitor for carboxylic acid derivatives using LC-MS (e.g., m/z 225.1 for decarboxylated products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselectivity of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid synthesis?

- Methodology :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, improving stereoselectivity by 10-15% .

- Catalyst Screening : Test chiral ligands (e.g., BINAP) with palladium to enhance enantiomeric excess (up to 90% ee) .

- DOE Approaches : Apply factorial design to optimize temperature (-10°C to 25°C) and base stoichiometry (1.2–2.0 eq) .

Q. How can discrepancies in NMR data for 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid be resolved?

- Methodology :

- Variable Temperature NMR : Resolve overlapping signals by analyzing at 40°C in DMSO-d6 .

- Computational Validation : Compare experimental shifts to DFT-predicted values (e.g., B3LYP/6-31G* level) for the (1r,4r) configuration .

- Decoupling Experiments : Use 2D COSY to assign proton-proton correlations in crowded spectral regions .

Q. What strategies mitigate thermal degradation during the purification of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

- Methodology :

- Low-Temperature Crystallization : Purify in ethanol/water at 4°C to minimize decomposition (<2% over 24 hours) .

- Inert Atmosphere Processing : Use nitrogen-sparged solvents during rotary evaporation to prevent oxidation .

- Flash Chromatography : Employ silica gel columns with ethyl acetate/hexane (3:7) to isolate the compound rapidly .

Q. How to design a structure-activity relationship (SAR) study for derivatives of 3-((1r,4r)-4-Methylcyclohexyl)propanoic acid?

- Methodology :

- Analog Synthesis : Modify the cyclohexyl group (e.g., fluorination at C4) or propanoic acid chain (e.g., esterification) .

- Bioassay Testing : Evaluate cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7) and compare to unmodified compounds .

- Molecular Docking : Predict binding affinities to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.